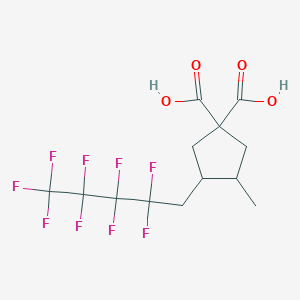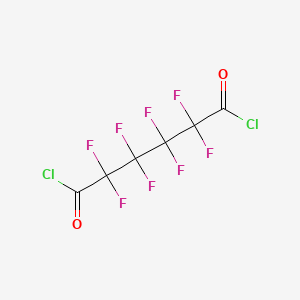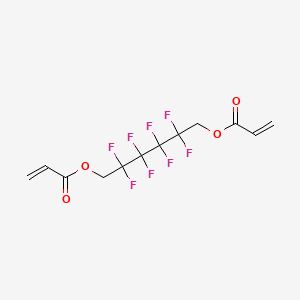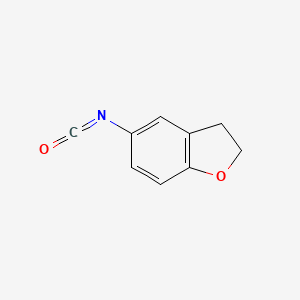
5-Isocianato-2,3-dihidro-1-benzofurano
Descripción general
Descripción
5-Isocyanato-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Isocyanato-2,3-dihydro-1-benzofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Isocyanato-2,3-dihydro-1-benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isocyanato-2,3-dihydro-1-benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Productos Naturales
Los compuestos de benzofurano, incluido el 5-Isocianato-2,3-dihidro-1-benzofurano, son unidades estructurales clave en diversos medicamentos naturales biológicamente activos y materias primas químicas sintéticas . La investigación sobre productos naturales que contienen benzofurano ha aumentado notablemente durante las últimas décadas . Se están estudiando, caracterizando y seleccionando nuevos productos naturales aislados con estructuras complejas para posibles actividades biológicas .
Actividad Anticancerígena
Algunos benzofuranos sustituidos han mostrado actividades anticancerígenas dramáticas . Por ejemplo, se ha obtenido una serie de compuestos de benzofuran-2-il-(4,5-dihidro-3,5-sustituido difenilpirazol-1-il)metanona mediante síntesis asistida por microondas (MWI). Se evaluó la actividad anticancerígena de esta clase de compuestos contra la línea celular de cáncer de ovario humano A2780 .
Actividad Antitumoral
Los compuestos de benzofurano han mostrado fuertes actividades biológicas como antitumorales . La amplia gama de usos clínicos de los derivados de benzofurano indica las diversas actividades farmacológicas de esta serie de compuestos .
Actividad Antibacteriana
Los compuestos de benzofurano también exhiben actividades antibacterianas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antibacterianos .
Actividad Antioxidante
Se ha encontrado que los derivados de benzofurano poseen actividades antioxidantes . Potencialmente se pueden utilizar en el tratamiento de enfermedades causadas por estrés oxidativo .
Actividad Antiviral
Los compuestos de benzofurano han mostrado actividades antivirales . Por ejemplo, un nuevo compuesto macrocíclico de benzofurano tiene actividad antiviral contra la hepatitis C y se espera que sea un fármaco terapéutico eficaz para la enfermedad de la hepatitis C .
Orientación a la Metástasis en Cánceres Malignos
El sistema del activador del plasminógeno de tipo uroquinasa (uPA) media la invasión y la metástasis del cáncer a través del uPA y su receptor (uPAR) . Los derivados de benzofurano, incluido el this compound, pueden utilizarse potencialmente para atacar el uPA, lo que proporciona una estrategia clave para combatir la metástasis en cánceres malignos, incluido el cáncer de mama triple negativo .
Compuestos Precursores de Fármacos
Debido a sus actividades biológicas y aplicaciones potenciales en muchos aspectos, los compuestos de benzofurano han atraído la atención de investigadores químicos y farmacéuticos de todo el mundo, lo que convierte a estas sustancias en posibles compuestos precursores de fármacos naturales .
Mecanismo De Acción
Target of Action
5-Isocyanato-2,3-dihydro-1-benzofuran is a chemical compound that belongs to the family of isocyanates. It is a highly reactive compound
Mode of Action
This suggests that 5-Isocyanato-2,3-dihydro-1-benzofuran may interact with its targets to inhibit cell growth, particularly in the context of cancer cells .
Result of Action
This suggests that the compound may result in the inhibition of cell growth, particularly in the context of cancer cells .
Análisis Bioquímico
Biochemical Properties
5-Isocyanato-2,3-dihydro-1-benzofuran plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound interacts with enzymes such as esterases and proteases, leading to the formation of stable carbamate linkages. These interactions can modify the activity of the enzymes, either inhibiting or activating them, depending on the specific context .
Cellular Effects
The effects of 5-Isocyanato-2,3-dihydro-1-benzofuran on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit key signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Isocyanato-2,3-dihydro-1-benzofuran exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with amino groups on proteins, forming stable carbamate linkages. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, the compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isocyanato-2,3-dihydro-1-benzofuran can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Isocyanato-2,3-dihydro-1-benzofuran vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects, such as organ damage and systemic toxicity, can occur at high doses. Threshold effects, where a certain dosage level is required to elicit a response, are also observed in these studies .
Metabolic Pathways
5-Isocyanato-2,3-dihydro-1-benzofuran is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, leading to the formation of metabolites that can be further processed or excreted. These interactions can affect metabolic flux and alter the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, 5-Isocyanato-2,3-dihydro-1-benzofuran is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, depending on its affinity for certain proteins and its physicochemical properties. This localization can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 5-Isocyanato-2,3-dihydro-1-benzofuran is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects. These localization patterns are crucial for understanding the compound’s activity and function within the cell .
Propiedades
IUPAC Name |
5-isocyanato-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIKTAFMGLVRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379851 | |
| Record name | 5-Isocyanato-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215162-92-8 | |
| Record name | 5-Isocyanato-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 215162-92-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


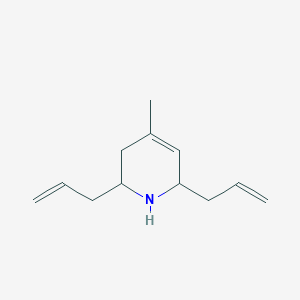
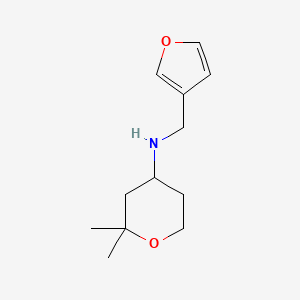
![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)
![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)
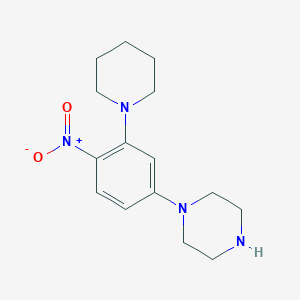
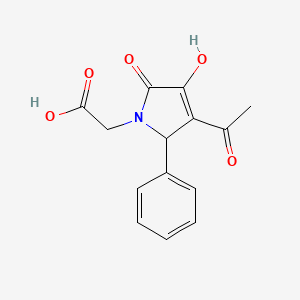
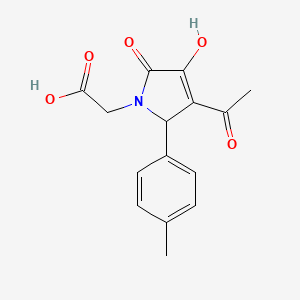
![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)
![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)
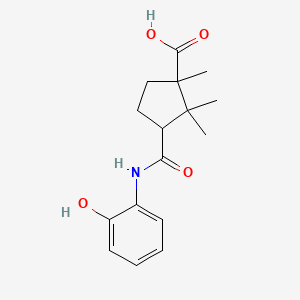
![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)
